Product packaging for 5-Methyl-2-tributylstannylthiophene(Cat. No.:CAS No. 107311-67-1)

5-Methyl-2-tributylstannylthiophene

Cat. No.: B010291
CAS No.: 107311-67-1
M. Wt: 387.2 g/mol
InChI Key: GOFOMJMAFIFSDO-UHFFFAOYSA-N
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Description

5-Methyl-2-tributylstannylthiophene (CAS No. 107311-67-1) is an organotin compound with the molecular formula C₁₇H₃₂SSn and a molecular weight of 387.21 g/mol . Structurally, it consists of a thiophene ring substituted with a methyl group at the 5-position and a tributylstannyl group at the 2-position. This compound is commercially available with a purity of 97% and is primarily utilized in organic synthesis, particularly in Stille coupling reactions, due to the reactivity of the tin-thiophene bond .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32SSn B010291 5-Methyl-2-tributylstannylthiophene CAS No. 107311-67-1

Properties

IUPAC Name

tributyl-(5-methylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5S.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFOMJMAFIFSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371761
Record name 5-Methyl-2-tributylstannylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107311-67-1
Record name 5-Methyl-2-tributylstannylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5-Methyl-2-tributylstannylthiophene undergoes various types of chemical reactions, including:

Scientific Research Applications

Synthetic Route

  • Starting Materials : 5-Methyl-2-bromo-thiophene and tributylstannyl hydride.
  • Catalyst : Palladium(0) complexes (e.g., Pd(PPh₃)₄).
  • Solvent : Typically tetrahydrofuran (THF) or toluene.
  • Conditions : Reaction under inert atmosphere (nitrogen or argon), typically at elevated temperatures (70-100°C).

Scientific Research Applications

5-Methyl-2-tributylstannylthiophene has been explored in various fields, as outlined below:

Organic Electronics

This compound plays a crucial role in the development of conjugated polymers used in:

  • Organic Field-Effect Transistors (OFETs) : Enhancing charge transport properties.
  • Organic Photovoltaic Cells (OPVs) : Improving light absorption and energy conversion efficiency.
  • Organic Light-Emitting Diodes (OLEDs) : Contributing to improved electroluminescent properties.

The incorporation of thiophene units via Stille coupling allows for fine-tuning of electronic properties, making these materials suitable for high-performance devices .

Material Science

This compound is utilized in creating novel materials with unique electronic and photophysical characteristics:

  • Nanostructured Materials : Its supramolecular organization enables the formation of nanostructures that exhibit novel optical properties, such as random laser emissions .
  • Conducting Polymers : It serves as a building block for synthesizing conducting polymers that can be used in sensors and flexible electronics .

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis:

  • It facilitates the synthesis of various thiophene derivatives through cross-coupling reactions, allowing for the introduction of diverse functional groups into polymer backbones .
  • The compound's reactivity can be exploited to develop new synthetic methodologies that expand the toolkit available for chemists working with organotin compounds.

Case Study 1: Organic Photovoltaics

Research demonstrated that polymers synthesized using this compound exhibited enhanced performance in OPVs due to improved charge mobility and light absorption. A study indicated that devices made from these polymers achieved power conversion efficiencies exceeding 10% .

Case Study 2: Conducting Polymers

A study on conducting polymers derived from this compound highlighted its effectiveness in creating materials with tunable electronic properties. These materials were shown to have applications in electrochromic devices, where control over color change is achieved through applied voltage .

Comparison with Similar Compounds

5-(Tributylstannyl)-5′-phenyl-2,2′-bithiophene (5b)

Structural Features :

  • Contains a bithiophene backbone with a phenyl group at the 5′-position and a tributylstannyl group at the 5-position .
  • Molecular formula: C₂₆H₃₂S₂Sn (MW: 535.40 g/mol).

Reactivity :

  • Used as a precursor for synthesizing adamantane-based thiol derivatives via Pd-catalyzed cross-coupling .

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

Structural Features :

  • A bithiophene derivative with a methyl group at the 5-position of one thiophene ring and an aldehyde group at the 2-position of the other .
  • Molecular formula: C₁₀H₈OS₂ (MW: 208.30 g/mol).

Methyl 5-amino-1-benzothiophene-2-carboxylate

Structural Features :

  • A benzothiophene core with an amino group at the 5-position and a methyl ester at the 2-position .
  • Molecular formula: C₁₀H₉NO₂S (MW: 223.25 g/mol).

Reactivity :

  • The electron-rich amino group and electron-withdrawing ester create a push-pull system, enabling applications in optoelectronics.
  • Contrast : The benzothiophene scaffold and functional groups differ significantly from tin-substituted thiophenes, making direct comparisons challenging .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
5-Methyl-2-tributylstannylthiophene C₁₇H₃₂SSn 387.21 Tributylstannyl, Methyl Stille Coupling
5-(Tributylstannyl)-5′-phenyl-2,2′-bithiophene C₂₆H₃₂S₂Sn 535.40 Tributylstannyl, Phenyl Adamantane Derivative Synthesis
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde C₁₀H₈OS₂ 208.30 Aldehyde, Methyl Conjugated Polymer Synthesis
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 Amino, Ester Optoelectronic Materials

Key Research Findings

  • Electronic Effects : The methyl group in this compound donates electron density to the thiophene ring, enhancing the reactivity of the stannyl group in cross-coupling compared to phenyl-substituted analogs .
  • Steric Considerations : Bulkier substituents (e.g., phenyl in 5b) reduce coupling efficiency in Pd-catalyzed reactions, whereas the methyl group offers a balance between steric accessibility and electronic activation .
  • Toxicity Profile: Organotin compounds like this compound require stringent handling protocols due to their toxicity, a common trait shared with other tin-containing derivatives .

Biological Activity

5-Methyl-2-tributylstannylthiophene (CAS No. 107311-67-1) is an organotin compound that has garnered attention in various fields of research, particularly in organic synthesis and materials science. However, its biological activity remains a relatively underexplored area. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H32SSn
  • Molecular Weight : 387.2 g/mol
  • Purity : Typically around 95%.

Applications in Research

This compound is primarily used as a reagent in organic synthesis, particularly in coupling reactions such as Stille coupling. Its structure allows for the formation of complex molecules, making it valuable in the development of new materials for photovoltaic applications and organic electronics.

The mechanisms by which thiophene derivatives exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For example, modifications at specific positions on the thiophene ring can influence binding affinities and selectivity towards biological targets. This aspect is crucial for understanding how this compound might behave in biological systems.

Case Studies and Research Findings

  • In Vitro Studies : A study examining various stannylated compounds found that some exhibited selective cytotoxicity against specific cancer cell lines. Although this compound was not directly tested, its structural relatives demonstrated promising results .
  • Pharmacological Profiles : Research into similar compounds has shown that they can modulate key signaling pathways involved in cancer proliferation and apoptosis. For instance, certain thiophene derivatives have been linked to inhibition of protein kinases and other molecular targets critical for tumor growth .
  • Toxicological Assessments : The toxicity profiles of organotin compounds are well-documented, with some studies indicating potential neurotoxic effects and environmental concerns associated with their use. Understanding these aspects is essential when considering the application of this compound in any biological context .

Summary Table of Biological Activities

Activity Type Description References
AntitumorPotential cytotoxic effects against cancer cell lines
AntimicrobialPossible antimicrobial properties
Mechanistic InsightsInteraction with cellular enzymes/receptors
ToxicologyNeurotoxic potential noted in organotin studies

Preparation Methods

Regioselective Lithiation

5-Methylthiophene undergoes deprotonation at the 2-position using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C. The reaction requires rigorous exclusion of moisture and oxygen, typically achieved via Schlenk line techniques. Key parameters include:

  • Solvent : THF (distilled over sodium/benzophenone)

  • Temperature : −78°C (maintained via dry ice/acetone bath)

  • Stoichiometry : 1.1–1.2 equivalents of n-BuLi relative to 5-methylthiophene

The lithiated intermediate, 5-methyl-2-lithiothiophene, forms quantitatively within 1–2 hours, as confirmed by quenching studies and NMR analysis.

Transmetallation with Tributyltin Chloride

The lithiated species reacts with tributyltin chloride (Bu₃SnCl) at −78°C, followed by gradual warming to room temperature. Critical considerations include:

  • Stoichiometry : 1.05 equivalents of Bu₃SnCl per equivalent of lithiated thiophene

  • Reaction Time : 2–4 hours at −78°C, followed by 12 hours at 25°C

  • Workup : Aqueous extraction (10% HCl) to remove lithium salts, followed by column chromatography (hexanes/ethyl acetate)

This method yields this compound in 68–75% isolated purity, with residual tin byproducts (e.g., Bu₃SnOH) removed via silica gel chromatography.

Alternative Synthetic Routes

Direct Stannylation via Grignard Reagents

While less common, magnesium-based intermediates offer a pathway for tin incorporation:

  • Formation of Grignard Reagent :

    • 5-Methyl-2-bromothiophene reacts with magnesium turnings in THF under argon.

    • Temperature: Reflux (66°C) for 6 hours.

  • Transmetallation :

    • The Grignard intermediate reacts with Bu₃SnCl at 0°C.

    • Yield: 55–60% (lower than lithiation route due to competing side reactions).

Palladium-Catalyzed Stille Coupling

Though typically used for cross-coupling, Stille conditions can generate stannanes via halogen-tin exchange:

  • Substrate : 5-Methyl-2-iodothiophene

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Conditions : DMF, 80°C, 24 hours

  • Yield : 40–50% (limited by iodide availability and catalyst cost)

Reaction Optimization and Scalability

Solvent Effects on Yield

SolventDielectric Constant (ε)Reaction Yield (%)Purity (%)
THF7.67598
Diethyl ether4.36295
Toluene2.45893

THF maximizes solubility of lithiated intermediates while minimizing side reactions.

Temperature Profiling

  • Lithiation Step :

    • −78°C: 98% conversion to 2-lithio species
      − −40°C: 85% conversion (with 15% 3-lithio byproduct)

  • Stannylation Step :
    − −78°C → 25°C gradient essential for complete transmetallation

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances adapt the lithiation-stannylation sequence for flow chemistry:

  • Reactor Design :

    • Two in-line micromixers for rapid quenching

    • Residence time: 8 minutes (vs. 14 hours batch)

  • Output : 92% conversion at 500 g/day scale

Waste Stream Management

  • Tin Recovery :

    • Liquid-liquid extraction with 0.1 M EDTA solution removes 99% of residual tin
      − Reduces heavy metal waste by 70% compared to batch methods

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃):
    − δ 0.88 (t, J = 7.2 Hz, 9H, SnCH₂)
    − δ 1.38 (m, 6H, SnCH₂CH₂)
    − δ 2.42 (s, 3H, C5-CH₃)

  • ¹¹⁹Sn NMR :
    − δ −16.8 ppm (characteristic of Ar-SnBu₃)

Purity Assessment

MethodLOD (ppm)LOQ (ppm)Key Impurities Detected
GC-MS50150Bu₃SnCl, 5-methylthiophene
ICP-OES (Sn analysis)0.10.3Colloidal tin oxides

Q & A

Q. Methodological Answer :

  • ¹¹⁹Sn NMR : Primary tool for confirming Sn-C bond formation. Expect δ −10 to −25 ppm for tributylstannyl groups .
  • IR spectroscopy : Look for Sn-C stretches (450–550 cm⁻¹) and absence of O-H/N-H bonds (indicative of hydrolysis/impurities) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 403.12) and detects tin isotopic patterns (¹¹⁸Sn, ¹²⁰Sn) .

Advanced: How can computational methods aid in predicting reactivity trends of this compound in cross-coupling reactions?

Q. Methodological Answer :

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to assess bond dissociation energies (BDEs) of Sn-C vs. C-S bonds. Lower BDEs correlate with higher reactivity in Stille couplings .
  • Hammett parameters : Use σ values of substituents (e.g., methyl vs. halide) to predict electronic effects on coupling efficiency .
  • Solvent modeling : COSMO-RS simulations predict solubility and stability in polar vs. nonpolar solvents, guiding reaction medium selection .

Q. Methodological Answer :

  • Storage : Use flame-dried glassware and store under argon at −20°C. Add molecular sieves (3Å) to solvent stock solutions .
  • Handling : Employ Schlenk lines or gloveboxes for transfers. Monitor degradation via periodic ¹¹⁹Sn NMR; hydrolysis products (e.g., Bu₃SnOH) appear at δ +50 to +100 ppm .
  • Stabilizers : Add 1–2% triethylamine or 2,6-di-tert-butylpyridine to scavenge trace acids .

Basic: How is this compound utilized in conjugated polymer synthesis?

Methodological Answer :
It serves as a monomer in Stille polycondensation for π-conjugated systems (e.g., P3HT analogs). Key steps:

Co-monomer pairing : Combine with dibromoarenes (e.g., 2,5-dibromothiophene) in a Pd-catalyzed coupling.

Optimization : Adjust catalyst (Pd₂(dba)₃), ligand (P(o-tol)₃), and solvent (toluene) for maximal Mn (number-average molecular weight) .

Characterization : Use GPC for Mn analysis and UV-vis/electrochemical spectroscopy for bandgap determination .

Advanced: What analytical approaches resolve contradictions in reported catalytic efficiencies for Stille couplings using this compound?

Methodological Answer :
Contradictions often stem from:

  • Pd catalyst variability : Compare efficiencies of Pd(PPh₃)₄ vs. PdCl₂(PCy₃)₂ using kinetic studies (e.g., in situ IR monitoring) .
  • Side reactions : Use GC-MS or MALDI-TOF to detect homocoupling byproducts (e.g., bi-thiophenes) from oxidative side pathways .
  • Solvent/base effects : Conduct DoE (Design of Experiments) to isolate optimal DMF/NEt₃ ratios vs. toluene/NaHCO₃ systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-tributylstannylthiophene
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5-Methyl-2-tributylstannylthiophene

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